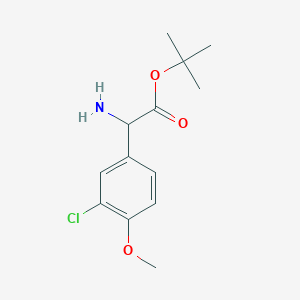
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate, also known as tert-butyl Ester of 3-Chloro-4-Methoxyphenylglycine, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has several applications in the field of pharmaceuticals, especially in the synthesis of drugs targeting the central nervous system.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate is not fully understood. However, it is believed to act as an inhibitor of the reuptake of neurotransmitters, such as serotonin and dopamine. This results in an increase in the levels of these neurotransmitters in the brain, leading to a therapeutic effect.
Effets Biochimiques Et Physiologiques
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate has several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an antidepressant effect. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions in the research of Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate. One area of research is the development of new drugs targeting the central nervous system using this compound as a building block. Another area of research is the investigation of the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Additionally, the development of new synthesis methods for Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate involves the reaction of 3-chloro-4-methoxyaniline with Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate bromoacetate in the presence of a base such as sodium hydride. The reaction takes place in an organic solvent such as dimethylformamide or dichloromethane. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate has several applications in scientific research. It is used as a building block in the synthesis of drugs targeting the central nervous system, such as antipsychotics and antidepressants. This compound is also used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)11(15)8-5-6-10(17-4)9(14)7-8/h5-7,11H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAZEGMFHXJLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=C(C=C1)OC)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate](/img/structure/B2847826.png)
![3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2847829.png)
![[2-(2,4-Dichlorophenyl)cyclopropyl]methylamine](/img/structure/B2847830.png)
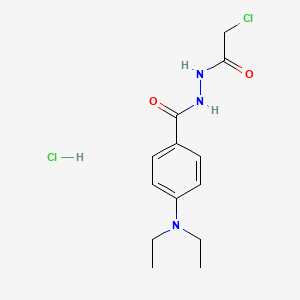
![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)
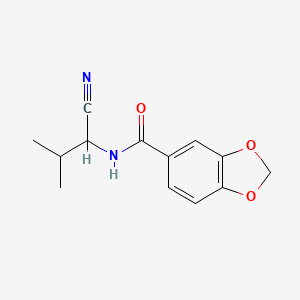

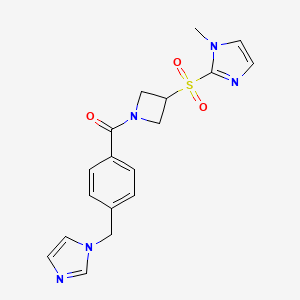
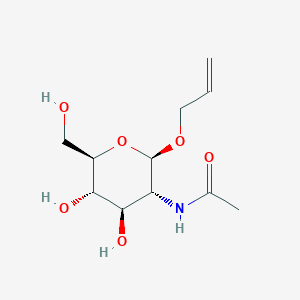
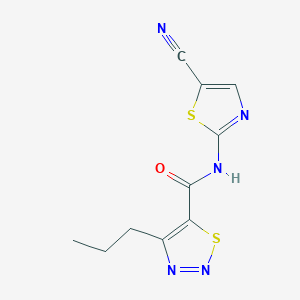
![1-Butyl-4-[4-(1-butyl-2,6-diphenylpyridin-1-ium-4-yl)phenyl]-2,6-diphenylpyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2847844.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2847845.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2847846.png)
![2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2847848.png)